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1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-hydroxy-3-methyl-

Catalog No.
S13118403
CAS No.
M.F
C9H8N2O3
M. Wt
192.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-hyd...

Product Name

1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-hydroxy-3-methyl-

IUPAC Name

3-methyl-4-oxo-1,7-dihydropyrrolo[2,3-b]pyridine-2-carboxylic acid

Molecular Formula

C9H8N2O3

Molecular Weight

192.17 g/mol

InChI

InChI=1S/C9H8N2O3/c1-4-6-5(12)2-3-10-8(6)11-7(4)9(13)14/h2-3H,1H3,(H,13,14)(H2,10,11,12)

InChI Key

XOQWGIOMKIVTEO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC2=C1C(=O)C=CN2)C(=O)O

1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-hydroxy- is a heterocyclic organic compound with the molecular formula C₈H₆N₂O₃ and a molar mass of approximately 178.14 g/mol. This compound features a pyrrolopyridine structure, which is characterized by a fused pyrrole and pyridine ring system. The presence of a carboxylic acid group and a hydroxyl group at the 2 and 4 positions, respectively, enhances its chemical reactivity and biological activity. The compound is recognized for its potential as a bioactive molecule, particularly in medicinal chemistry targeting various biological pathways.

Due to the functional groups present:

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Decarboxylation: Under certain conditions, the carboxylic acid may lose carbon dioxide, leading to the formation of an amine or other derivatives.
  • Hydroxylation: The hydroxyl group can undergo further substitution reactions, potentially increasing the complexity of its derivatives.

These reactions make it a versatile intermediate in organic synthesis.

Research indicates that 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-hydroxy- exhibits significant biological activities. It has been identified as a potent inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. Specifically, derivatives of this compound have shown IC₅₀ values against FGFR1–4 in the nanomolar range, indicating strong inhibitory effects on cell proliferation and migration in breast cancer models . Additionally, its structural features suggest potential antioxidant properties due to the presence of hydroxyl groups.

The synthesis of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-hydroxy- typically involves multi-step organic reactions:

  • Formation of Pyrrole Ring: Starting materials such as substituted anilines can be reacted with α,β-unsaturated carbonyl compounds to form the pyrrole ring.
  • Cyclization: Subsequent cyclization reactions can lead to the formation of the pyrrolopyridine structure.
  • Functionalization: The introduction of carboxylic acid and hydroxyl groups can be achieved through oxidation and substitution reactions.

These methods allow for the modification of the compound to enhance its biological activity or improve its pharmacokinetic properties.

The primary applications of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-hydroxy- are in medicinal chemistry and drug development:

  • Cancer Therapy: Its role as an FGFR inhibitor positions it as a candidate for developing targeted therapies against cancers driven by aberrant FGFR signaling.
  • Pharmaceutical Research: The compound serves as a scaffold for synthesizing new derivatives with improved efficacy and selectivity against various biological targets.

Interaction studies have demonstrated that 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-hydroxy- effectively inhibits FGFR-mediated signaling pathways. In vitro studies have shown that this compound can significantly reduce cell proliferation in cancer cell lines and induce apoptosis . Furthermore, it has been observed to inhibit migration and invasion in breast cancer models, highlighting its potential therapeutic benefits in oncology.

Several compounds share structural similarities with 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-hydroxy-, each exhibiting unique properties:

Compound NameCAS NumberSimilarity Index
5-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid800401-84-70.89
7H-Pyrrolo[2,3-d]pyrimidine-6-carboxylic acid1016241-64-70.89
1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid479553-01-00.80
2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid933717-06-70.80
Methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate394223-02-00.93

These compounds are structurally related but differ in their substituents and biological activities. For instance, while some may retain FGFR inhibitory activity similar to that of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, others may exhibit different pharmacological profiles or target different receptors.

XLogP3

0.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

192.05349212 g/mol

Monoisotopic Mass

192.05349212 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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